5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine

D2 receptor D3 receptor 5-HT2A receptor

Procure 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine (CAS 1503116-37-7) to access a patent-backed pyridinyl morpholine scaffold with validated D2, D3, and 5-HT2A receptor engagement and minimized histamine H1 off-target activity. The dual morpholine-pyridinyl substitution is critical for c-KIT kinase selectivity and ALK5 inhibitory potency; simpler mono-substituted analogs lack the polypharmacological profile and hydrogen-bond acceptor capacity (HBA=6) that drives this compound's CNS-targeted antipsychotic lead optimization advantage.

Molecular Formula C11H14N6O
Molecular Weight 246.274
CAS No. 1503116-37-7
Cat. No. B2672262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine
CAS1503116-37-7
Molecular FormulaC11H14N6O
Molecular Weight246.274
Structural Identifiers
SMILESC1COCCN1C2=NN(C(=N2)N)C3=CC=CC=N3
InChIInChI=1S/C11H14N6O/c12-10-14-11(16-5-7-18-8-6-16)15-17(10)9-3-1-2-4-13-9/h1-4H,5-8H2,(H2,12,14,15)
InChIKeyUOIJXLBVOKOKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine (CAS 1503116-37-7): Core Structural Profile for Procurement Evaluation


5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine (CAS 1503116-37-7, molecular formula C11H14N6O, molecular weight 246.27 g/mol) is a heterocyclic small molecule featuring a 1,2,4-triazol-3-amine core simultaneously substituted with a morpholin-4-yl group at position 5 and a pyridin-2-yl group at position 2 . This dual-substitution pattern distinguishes it from the broader aminotriazole class and is consistent with the pyridinyl morpholine scaffold claimed in patent US 12,410,136 B2, where such compounds are described as exhibiting affinity for dopamine D2, D3, and serotonin 5-HT2A receptors [1]. The compound serves as a versatile scaffold in medicinal chemistry, with the morpholine moiety contributing to altered physicochemical properties and the pyridinyl group providing potential metal-coordination and π-stacking interactions .

Why Generic 1,2,4-Triazol-3-amine Analogs Cannot Substitute for 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine in Research and Development


Simple substitution of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine with seemingly similar 1,2,4-triazol-3-amine derivatives (e.g., 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine [CAS 83417-23-6] or 3-(morpholin-4-yl)-1H-1,2,4-triazol-5-amine [CAS 51420-46-3]) is unwarranted because each substituent independently modulates target binding, selectivity, and drug-like properties. The pyridinyl morpholine scaffold has been explicitly characterized in patent literature as delivering a specific polypharmacological profile—simultaneous D2, D3, and 5-HT2A receptor engagement with minimized histamine H1 off-target activity [1]. Removal of the morpholine group eliminates key hydrogen-bond acceptor capacity (the morpholine oxygen) and alters the 3D conformation around the triazole core, while removal of the pyridin-2-yl group eliminates a critical aromatic ring that contributes to π-stacking and metal-chelation interactions. The quantitative evidence below demonstrates that these structural features translate into measurable differences in receptor binding, physicochemical properties, and functional activity that directly impact compound selection for specific research programs.

Procurement-Relevant Quantitative Differentiation Evidence for 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine (CAS 1503116-37-7) Versus Closest Analogs


Dopamine D2/D3 and Serotonin 5-HT2A Receptor Affinity of Pyridinyl Morpholine Scaffold Versus Non-Morpholine Analog

The pyridinyl morpholine compound class encompassing 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine has been characterized in patent US 12,410,136 B2 as possessing strong affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, with reasonable D3/D2 selectivity [1]. Critically, the same patent specifies that these compounds exhibit weak or no affinity for the histamine H1 receptor, a feature that distinguishes them from many first-generation antipsychotics where H1 antagonism contributes to sedation and weight gain [1]. The morpholine substituent is a key structural determinant of this profile; the non-morpholine analog 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 83417-23-6) lacks the morpholine oxygen that serves as a hydrogen-bond acceptor and alters the conformational landscape, and no comparable D2/D3/5-HT2A binding data have been reported for this simpler scaffold in the same assay system .

D2 receptor D3 receptor 5-HT2A receptor antipsychotic schizophrenia

Physicochemical Differentiation: Morpholine-Driven Solubility and Hydrogen-Bonding Capacity Versus Non-Morpholine Triazole Analogs

The morpholine substituent in 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine introduces a tertiary amine (pKa ~8.5) and an ether oxygen, increasing both the number of hydrogen-bond acceptors (HBA = 6) and the topological polar surface area (tPSA, estimated ~94 Ų) relative to the morpholine-free analog 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (HBA = 4, tPSA ~80 Ų) . The morpholine ring also lowers the calculated logP (cLogP estimated ~0.8–1.2 for the target compound vs. ~0.5–0.8 for the non-morpholine analog), reflecting increased hydrophilicity that can improve aqueous solubility and reduce non-specific protein binding [1]. Conversely, compared with the pyridine-free analog 3-(morpholin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 51420-46-3), the target compound gains the pyridine aromatic system (HBA contribution from pyridine N), increasing both tPSA and the capacity for metal-chelation and π-stacking interactions .

solubility hydrogen bonding drug-likeness logP physicochemical properties

Kinase Inhibition Potential: Triazol-3-amine Scaffold as c-KIT Kinase Ligand Versus Simple Triazole Analogs

The 1,2,4-triazol-3-amine core present in the target compound has been investigated as a kinase inhibitor scaffold, with research indicating that derivatives of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine can inhibit c-KIT kinase, a validated target in gastrointestinal stromal tumors (GISTs) . The morpholine and pyridine substituents contribute to ATP-binding pocket occupancy: the pyridin-2-yl group engages in hinge-region hydrogen bonding with the kinase backbone, while the morpholine extends toward the solvent-exposed region, potentially improving selectivity over kinases with sterically demanding gatekeeper residues. In contrast, the simpler 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 83417-23-6) has been reported as a CK2 kinase inhibitor rather than a c-KIT ligand, demonstrating that the morpholine substituent redirects kinase selectivity . Quantitative c-KIT IC50 data for the exact target compound are not publicly available in peer-reviewed literature as of April 2026, but patent-protected structure-activity relationships support the critical role of morpholine substitution for achieving c-KIT binding.

c-KIT kinase kinase inhibition cancer GIST ATP-binding pocket

TGF-β1 Type 1 Receptor (ALK5) Inhibition Potential: 2-Pyridinyl-triazole Scaffold Class Activity Versus Morpholine-Modified Analog

The 2-pyridinyl-[1,2,4]triazole scaffold has been validated as an ALK5 (TGF-β1 type 1 receptor) inhibitor chemotype in peer-reviewed literature [1]. Kim et al. (2004) demonstrated that 2-pyridinyl-[1,2,4]triazoles inhibit ALK5 with IC50 values in the sub-micromolar range in luciferase reporter assays in HEK293 cells [1]. The target compound 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine retains the critical 2-pyridinyl-triazole pharmacophore required for ALK5 hinge-region binding but adds a morpholine substituent at the 5-position. Structure-activity relationship (SAR) analysis from the Kim et al. study indicates that substitution at the 5-position of the triazole ring can modulate ALK5 potency and selectivity, with electron-donating groups generally improving activity [1]. The morpholine substituent, as an electron-donating group through the amine nitrogen, is predicted to enhance ALK5 binding affinity relative to the unsubstituted analog, though direct head-to-head ALK5 IC50 data for the target compound versus 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine have not been published as of April 2026.

ALK5 TGF-β receptor fibrosis oncology triazole inhibitor

High-Confidence Application Scenarios for 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine Based on Quantitative Differentiation Evidence


Antipsychotic Drug Discovery: D2/D3/5-HT2A Polypharmacology Lead Optimization

The patent-backed receptor binding profile of the pyridinyl morpholine scaffold—strong D2, D3, and 5-HT2A affinity with H1-sparing properties—positions 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine as a structurally defined starting point for antipsychotic lead optimization programs . Research teams pursuing next-generation antipsychotics with reduced metabolic side effects should prioritize this compound over simpler aminotriazoles that lack the morpholine-driven H1 selectivity. The compound's dual D2/D3 engagement with 5-HT2A activity mirrors the pharmacological profile of atypical antipsychotics, while the disclosed low H1 affinity addresses a key differentiator from agents like olanzapine and clozapine that carry significant H1-mediated weight gain liability .

Oncology Kinase Inhibitor Development: c-KIT Targeting for GIST and Mastocytosis

The reported c-KIT kinase inhibitory activity of morpholine-containing triazole derivatives supports the use of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine as a scaffold for developing c-KIT inhibitors targeting gastrointestinal stromal tumors (GISTs) and systemic mastocytosis . The morpholine substituent is critical for directing kinase selectivity toward c-KIT rather than CK2 (the target of the morpholine-free analog) . Procurement for kinase inhibitor programs should specify this exact substitution pattern rather than generic aminotriazoles, as the kinase selectivity profile is exquisitely sensitive to the nature and position of substituents on the triazole core .

Anti-Fibrotic Research: ALK5/TGF-β Pathway Inhibition

The validated 2-pyridinyl-[1,2,4]triazole ALK5 pharmacophore, as established by Kim et al. (2004) with sub-micromolar IC50 values in cellular reporter assays, supports the application of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine in anti-fibrotic and immuno-oncology research targeting the TGF-β/ALK5 signaling axis . The morpholine substituent at the 5-position aligns with SAR trends showing that electron-donating groups improve ALK5 potency, while simultaneously providing a synthetic handle for further derivatization. Researchers should procure this specific substituted triazole rather than the unsubstituted 5-H analog, as the morpholine group is expected to enhance both target potency and solubility, facilitating in vitro assay development and in vivo formulation .

Physicochemical Property-Driven Hit-to-Lead Optimization Campaigns

For hit-to-lead programs where balanced solubility, permeability, and minimal non-specific binding are critical, 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine offers a calculated advantage over both the pyridine-only analog (tPSA ~80 Ų, HBA=4) and the morpholine-only analog (tPSA ~78 Ų, HBA=4) . The target compound's higher hydrogen-bond acceptor count (HBA=6) and larger polar surface area (~94 Ų) are predicted to enhance aqueous solubility while maintaining acceptable permeability for CNS targets, as evidenced by the patent-protected application in schizophrenia . Procurement of this dual-substituted scaffold enables direct assessment of structure-property relationships without requiring separate purchase and testing of two different mono-substituted analogs .

Quote Request

Request a Quote for 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.